Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate

Catalog No.
S13519712
CAS No.
M.F
C14H23NO4
M. Wt
269.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate

Product Name

Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate

IUPAC Name

4-O-tert-butyl 7-O-methyl 4-azaspiro[2.5]octane-4,7-dicarboxylate

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-5-10(11(16)18-4)9-14(15)6-7-14/h10H,5-9H2,1-4H3

InChI Key

APUREDXTFLCIFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CC2)C(=O)OC

Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure, which includes a nitrogen atom incorporated into a spiro junction. The compound has the molecular formula C14H23NO4C_{14}H_{23}NO_{4} and a molecular weight of 269.34 g/mol. It is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural properties that allow for various chemical modifications and interactions with biological systems .

, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in various reduced forms.
  • Substitution: The compound is capable of participating in substitution reactions, where functional groups are replaced by other groups, typically involving halogens or acids.

The synthesis of methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Azaspiro Compound Reaction: A suitable azaspiro compound is reacted with tert-butyl and methyl substituents under controlled conditions.
  • Catalysts and Solvents: The reaction may require specific catalysts and solvents, with careful temperature control to achieve high yields and purity.
  • Purification: Industrial production often incorporates purification steps such as crystallization, distillation, or chromatography to ensure product quality .

Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate has several applications across different fields:

  • Chemistry: Used as a building block in synthesizing complex organic molecules and as a reagent in various organic reactions.
  • Biology: Investigated for potential biological activities, particularly in antimicrobial and anticancer research.
  • Medicine: Explored for drug development, especially in designing novel therapeutic agents.
  • Industry: Utilized in producing specialty chemicals and materials with specific properties .

Interaction studies involving methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate focus on its binding affinity to various biological targets. Research suggests that this compound may interact with enzymes or receptors, influencing their activity and potentially leading to therapeutic outcomes. Further studies are needed to clarify the specific interactions and pathways involved in its biological effects .

Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate shares structural similarities with several other compounds in the azaspiro family. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate886766-28-51.00
4-Boc-4,7-diazaspiro[2.5]octane674792-08-61.00
tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate1251005-45-40.89
tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate1086398-02-80.89
(R)-tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate127199-44-40.84

These compounds exhibit varying degrees of similarity based on their structural features and functional groups but differ significantly in their biological activities and applications, highlighting the unique properties of methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate within this chemical class .

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

269.16270821 g/mol

Monoisotopic Mass

269.16270821 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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